4-Ethylthiazole

Description

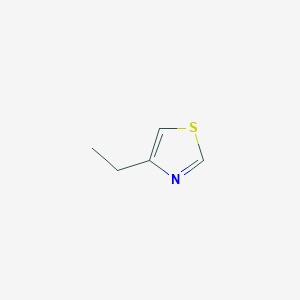

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c1-2-5-3-7-4-6-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOVTZGCKPMLMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276847 | |

| Record name | 4-Ethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17626-72-1 | |

| Record name | 4-Ethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

molecular structure and properties of 4-Ethylthiazole

An In-depth Technical Guide to 4-Ethylthiazole: From Molecular Structure to Industrial Significance

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in both academic research and industrial applications. Designed for researchers, scientists, and professionals in drug development and the flavor and fragrance sectors, this document delves into the core molecular characteristics, synthesis, and practical utility of this versatile molecule. We will explore the causality behind its properties and the established methodologies for its analysis and synthesis, grounded in authoritative scientific references.

Molecular Identity and Structural Elucidation

This compound, identified by the CAS Number 17626-72-1, is an aromatic heterocyclic compound.[1][2] The core of its structure is a five-membered thiazole ring, which consists of three carbon atoms, one nitrogen atom, and one sulfur atom. An ethyl group is substituted at the C4 position of this ring.

Key Identifiers:

-

IUPAC Name: 4-ethyl-1,3-thiazole[2]

-

Canonical SMILES: CCC1=CSC=N1[2]

-

InChI Key: CGOVTZGCKPMLMN-UHFFFAOYSA-N[2]

The aromatic nature of the thiazole ring, combined with the electron-donating effect of the C4-ethyl group, dictates the molecule's electronic distribution and subsequent reactivity. This structure is a key pharmacophore in various biologically active compounds and a significant contributor to the aroma profiles of many natural and manufactured products.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application, and analysis. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 162.0°C to 163.0°C at 760 mmHg | [1][3] |

| Density | 1.078 g/cm³ | [1] |

| Flash Point | 56.3°C (133.0°F) | [1][3] |

| Vapor Pressure | 2.77 mmHg at 25°C | [1] |

| Solubility | Slightly soluble in water; soluble in alcohol and fats. | [4][5][6] |

| LogP (o/w) | 1.70550 | [1] |

| Refractive Index | n20/D 1.501 - 1.511 | [7] |

The moderate boiling point and flash point indicate that this compound is a flammable liquid requiring appropriate safety precautions during handling.[8][9] Its limited solubility in water and good solubility in organic solvents are characteristic of a small, relatively nonpolar organic molecule.

Synthesis and Manufacturing Protocols

The synthesis of substituted thiazoles is a well-established area of organic chemistry. The most common and robust method for creating the thiazole ring is the Hantzsch Thiazole Synthesis , which involves the condensation of an α-haloketone with a thioamide. For this compound, this would conceptually involve the reaction of 1-chlorobutan-2-one with thioformamide. However, due to the instability of thioformamide, multi-step procedures are often more practical and higher yielding.

A general workflow for thiazole synthesis is outlined below.

Caption: Generalized workflow for the Hantzsch synthesis of this compound.

Experimental Protocol: A General Approach to 4-Substituted Thiazoles

While a direct, high-yield synthesis for this compound is proprietary in many industrial settings, a general procedure adapted from established methods for similar thiazoles provides a reliable framework.[10][11] This illustrative protocol involves the condensation of an appropriate α-haloketone with a thioamide source.

Objective: To synthesize a 4-substituted thiazole via the Hantzsch reaction.

Materials:

-

α-haloketone (e.g., 1-chlorobutan-2-one)

-

Thioformamide (or a stable precursor/reagent)

-

Ethanol (or another suitable polar solvent)

-

Sodium bicarbonate or other mild base

-

Diethyl ether or other extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Reaction flask, condenser, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the thioamide source in absolute ethanol.

-

Addition of Ketone: Slowly add a stoichiometric equivalent of the α-haloketone (1-chlorobutan-2-one) to the stirred solution. The reaction is often exothermic, and cooling may be necessary to maintain a controlled temperature.

-

Reflux: After the initial addition, heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reflux is typically maintained for 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature. Neutralize the resulting hydrohalide salt with an aqueous solution of a mild base, such as sodium bicarbonate, until the solution is slightly alkaline.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether (3x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified, typically by vacuum distillation, to yield the final this compound.

Causality: The Hantzsch synthesis is effective because the sulfur of the thioamide acts as a nucleophile, attacking the carbonyl-activated α-carbon of the haloketone. This is followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.

Spectroscopic and Analytical Profile

The structural identity and purity of this compound are confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl group. The two protons on the thiazole ring will appear as distinct singlets or doublets in the aromatic region.

-

Mass Spectrometry: In electron ionization mass spectrometry (EI-MS), this compound will exhibit a prominent molecular ion peak (M⁺) at m/z 113.[12] Common fragmentation patterns involve the loss of the ethyl group or cleavage of the thiazole ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl group, as well as C=N and C=C stretching vibrations characteristic of the thiazole heterocycle.

Industrial Applications and Significance

This compound's utility spans multiple industries, primarily due to its unique sensory properties and its value as a synthetic intermediate.

Flavor and Fragrance Industry

This compound is a widely used flavoring agent. It is valued for imparting nutty, green, coffee, and meaty flavor notes.[5] It is found naturally in foods like coffee and is used to enhance the flavor profiles of baked goods, savory snacks, meats, and cocoa products. Its potent aroma means it is used in very low concentrations.

Drug Development and Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, including antibiotics, anti-inflammatories, and anti-cancer agents. The 2-amino-thiazole moiety, in particular, is a crucial building block for synthesizing agents used to treat allergies, hypertension, and various infections.[13] While this compound itself is not a drug, it serves as a valuable starting material or intermediate for creating more complex, biologically active molecules. Its ethyl group provides a lipophilic handle that can be crucial for modulating a drug candidate's pharmacokinetic properties.

Caption: Core applications of this compound.

Safety and Toxicology

This compound is classified as a flammable liquid and can cause skin and serious eye irritation.[9][14] Handling requires standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety goggles and gloves. It should be stored in a cool, well-ventilated area away from sources of ignition.[9] Incompatible materials include strong oxidizing agents, acids, and bases.[9] The toxicological properties have not been fully investigated, but overexposure may lead to symptoms like headache, dizziness, and nausea.[9]

Conclusion

This compound is a molecule of significant chemical and commercial importance. Its unique molecular structure gives rise to valuable physicochemical and sensory properties that are expertly leveraged in the flavor and fragrance industry. Furthermore, its role as a substituted thiazole makes it a valuable building block for the synthesis of complex molecules in medicinal chemistry and broader organic synthesis. A thorough understanding of its synthesis, properties, and handling is essential for researchers and industry professionals seeking to innovate and develop new products based on this versatile heterocyclic compound.

References

-

LookChem. This compound. [Link]

-

PubChem. 4-Ethyl-5-methylthiazole. [Link]

-

The Good Scents Company. 4-ethyl thiazole, 17626-72-1. [Link]

-

NIST. Thiazole, 4-ethyl-2-methyl-. [Link]

-

PubChem. 4-Ethyl-1,3-thiazole. [Link]

-

Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. [Link]

-

Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]

-

NIST. 4-Ethyl-1,3-thiazole. [Link]

-

PubChem. 4-Methyl-5-(2-hydroxyethyl)thiazole. [Link]

-

Cheméo. Chemical Properties of 2-Ethyl-4-methylthiazole (CAS 15679-12-6). [Link]

-

The Good Scents Company. 2-ethyl-4-methyl thiazole, 15679-12-6. [Link]

-

NIST. 4-Ethyl-2-methylthiazoline. [Link]

- Google Patents. Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.

-

FooDB. Showing Compound 4-Methylthiazole (FDB011116). [Link]

-

Solubility of Things. 4-Methyl-5-thiazoleethanol. [Link]

-

The Good Scents Company. 5-(1-hydroxyethyl)-4-methyl thiazole, 45657-12-3. [Link]

-

Cheméo. Chemical Properties of Thiazole, 4-ethyl-2-methyl- (CAS 32272-48-3). [Link]

-

PubChem. 2-Ethyl-4-methyl thiazole. [Link]

-

FooDB. Showing Compound 4-Methyl-2-(1-methylethyl)thiazole (FDB016151). [Link]

-

ResearchGate. Thiazoles from Ethyl Isocyanoacetate and Thiono Esters: Ethyl Thiazole-4-Carboxylate. [Link]

-

ScienceDirect. RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 4-Ethyl-1,3-thiazole | C5H7NS | CID 207282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-ethyl thiazole, 17626-72-1 [thegoodscentscompany.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2-ethyl-4-methyl thiazole, 15679-12-6 [thegoodscentscompany.com]

- 6. 2-Ethyl-4-methyl thiazole | C6H9NS | CID 27440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 4-Ethyl-1,3-thiazole [webbook.nist.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. fishersci.com [fishersci.com]

physicochemical characteristics of 4-Ethylthiazole

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Ethylthiazole

This guide offers a comprehensive technical examination of this compound, a heterocyclic compound of notable importance. With applications ranging from flavor and fragrance to its role as a synthon in medicinal chemistry, a thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of its core characteristics, methodologies for its empirical study, and insights into its chemical behavior, grounded in established scientific principles.

Molecular Identity and Physicochemical Profile

This compound is a substituted thiazole, an aromatic five-membered heterocycle containing sulfur and nitrogen atoms. The ethyl substituent at the 4-position significantly modulates its physical and organoleptic properties.

Table 1: Core Molecular and Physical Identifiers for this compound

| Property | Value |

| IUPAC Name | 4-ethyl-1,3-thiazole |

| Synonyms | Thiazole, 4-ethyl- |

| CAS Number | 17626-72-1 |

| Molecular Formula | C5H7NS |

| Molecular Weight | 113.18 g/mol [1] |

| Appearance | Colorless to pale yellow clear liquid[2] |

| Odor | Described as nutty, green, and reminiscent of roasted meat or pistachio[3] |

| Boiling Point | 162-163 °C at 760 mmHg[2] |

| Density | ~1.078 g/cm³ at 25°C[1] |

| Flash Point | 56.3 °C (133.0 °F)[2] |

| Vapor Pressure | 2.77 mmHg at 25°C[1] |

| Solubility | Slightly soluble in water; soluble in fats and organic solvents.[4][5] |

| logP (Octanol/Water) | 1.70550[1] |

The inherent polarity of the thiazole ring, combined with the nonpolar ethyl group, imparts a degree of amphiphilicity, influencing its solubility and partitioning behavior in heterogeneous systems—a critical consideration in both flavor delivery and drug absorption.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of this compound. While experimental spectra can vary based on acquisition parameters, the following provides a foundational understanding of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the thiazole ring and the protons of the ethyl group. The aromatic protons will appear as singlets or doublets in the downfield region (typically δ 7-9 ppm), characteristic of heterocyclic aromatic compounds. The ethyl group will present as a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display five unique signals corresponding to each carbon atom in this compound. The chemical shifts will differentiate the aromatic carbons of the thiazole ring from the aliphatic carbons of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. Key expected absorptions for this compound include:

-

C-H stretching (aromatic): ~3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2950 cm⁻¹

-

C=N stretching (thiazole ring): ~1500 cm⁻¹

-

C=C stretching (thiazole ring): ~1450 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M+) would be observed at an m/z of approximately 113. Common fragmentation patterns may involve the loss of the ethyl group or cleavage of the thiazole ring, providing further structural confirmation.

Synthesis and Reactivity

Synthesis

Thiazole rings, including substituted variants like this compound, are commonly synthesized via the Hantzsch thiazole synthesis.[6] This typically involves the reaction of a α-haloketone with a thioamide. For this compound, this could involve the reaction of 1-chloro-2-butanone with thioformamide. More modern, one-pot synthesis methods have been developed to improve efficiency and yield.[7][8]

Chemical Reactivity

The reactivity of this compound is governed by the electronic nature of the thiazole ring.

-

Basicity: The nitrogen atom at position 3 has a lone pair of electrons, rendering the molecule basic and allowing for protonation to form thiazolium salts.[9]

-

Electrophilic Substitution: The thiazole ring can undergo electrophilic aromatic substitution. The position of substitution is influenced by the existing ethyl group and the heteroatoms. The C5 position is generally favored for electrophilic attack.[9]

-

Deprotonation: The proton at the C2 position is the most acidic and can be removed by strong bases like organolithium reagents, creating a nucleophilic center for further functionalization.[9]

Experimental Protocol: Determination of the Octanol-Water Partition Coefficient (LogP)

The LogP value is a critical measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties in drug development.[10][11] The Shake-Flask method, while traditional, remains a gold-standard for its accuracy.[10]

Rationale and Causality

The principle of this method is based on the differential solubility of a compound in two immiscible liquids, n-octanol and water, which serve as mimics for lipid and aqueous environments, respectively.[10] Pre-saturation of the solvents is a critical step to prevent volume changes due to their mutual miscibility, which would introduce significant error. The system is mechanically agitated to reach a state of equilibrium where the rate of transfer of the analyte between the two phases is equal.

Step-by-Step Methodology

-

Solvent Preparation: Prepare mutually saturated solvents by vigorously mixing equal volumes of n-octanol and water (typically HPLC grade) for several hours, followed by a 24-hour separation period.

-

Analyte Stock Solution: Prepare a stock solution of this compound in the saturated water phase at a known concentration.

-

Partitioning: In a separatory funnel or vial, combine a precise volume of the aqueous stock solution with an equal volume of the saturated n-octanol.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 2-4 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully sample the aqueous phase and determine the concentration of this compound using a suitable analytical technique (e.g., HPLC with UV detection). A pre-established calibration curve is required for accurate quantification.

-

Calculation:

-

Calculate the equilibrium concentration in the n-octanol phase by mass balance: [Octanol] = [Initial Aqueous] - [Final Aqueous].

-

The partition coefficient, P, is the ratio of the concentrations: P = [Octanol] / [Aqueous].

-

The LogP is the base-10 logarithm of P: LogP = log10(P).[10]

-

Self-Validating System

To ensure the integrity of the results, multiple replicates should be performed. The experiment should also be repeated with different initial concentrations of the analyte to confirm that the partition coefficient is independent of concentration. The stability of the compound in both phases over the experimental duration should also be verified.

Experimental Workflow Diagram

Caption: Shake-Flask Method for LogP Determination.

Applications and Significance

Flavor and Fragrance Industry

This compound is a key aroma compound, valued for its ability to impart nutty, roasted, and savory notes.[3][12] It is utilized as a flavor enhancer in a wide array of products, including coffee, cocoa, and savory snacks, to create a more authentic and appealing sensory profile.[12][13]

Pharmaceutical and Agrochemical Research

The thiazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[6][7] this compound serves as a valuable building block for the synthesis of more complex, biologically active molecules.[12] Its physicochemical properties, including its moderate lipophilicity, make it an attractive starting point for developing new therapeutic agents and agrochemicals.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate precautions.[14] It can cause skin and serious eye irritation.[15]

-

Handling: Use in a well-ventilated area, away from ignition sources.[14][16] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[15][16][17]

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-ethyl thiazole. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethyl-5-methylthiazole. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-5-(2-hydroxyethyl)thiazole. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Ethyl-4-methylthiazole (CAS 15679-12-6). Retrieved from [Link]

-

Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

- Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

-

ResearchGate. (2017, April 16). Log P in Encyclopedia of Physical Organic Chemistry. Retrieved from [Link]

-

Amtrade. (n.d.). Beyond the Bottle: The Versatile Uses of 2-Ethyl-4-methylthiazole. Retrieved from [Link]

-

Odor Chemical. (n.d.). Exploring 4-Methylthiazole: A Key Intermediate in Flavors and Fragrances. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]

-

National Institutes of Health. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

-

Chemical Land21. (n.d.). 4-Methylthiazole(693-95-8)MSDS Melting Point Boiling Density Storage Transport. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-Ethyl-4-methyl thiazole. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Ethyl-4-methyl thiazole. Retrieved from [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Natural flavoring agents used in pharmaceutical industry. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-Methyl-5-thiazoleethanol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-ethyl-4-methyl thiazole. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 4-Methylthiazole (FDB011116). Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 4-Methyl-5-vinylthiazole (FDB008542). Retrieved from [Link]

-

ResearchGate. (2025, August 7). Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole. Retrieved from [Link]

-

YouTube. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

-

PubChem. (n.d.). 2-Isopropyl-4-methylthiazole. Retrieved from [Link]

-

MDPI. (n.d.). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 2-Ethyl-4-methylthiazole (FDB000926). Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

Taylor & Francis Online. (2021, August 27). Synthesis and antimicrobial activity of 4-methylthiazole and 4-thiazolidinone derivatives derived from 5-(aryldiazo)salicylaldehyde thiosemicarbazones. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Problems from Previous Years' Exams. Retrieved from [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. 4-ethyl thiazole, 17626-72-1 [thegoodscentscompany.com]

- 3. Showing Compound 2-Ethyl-4-methylthiazole (FDB000926) - FooDB [foodb.ca]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Showing Compound 4-Methylthiazole (FDB011116) - FooDB [foodb.ca]

- 14. echemi.com [echemi.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

natural occurrence of 4-Ethylthiazole in food products

An In-Depth Technical Guide to the Natural Occurrence of 4-Ethylthiazole in Food Products

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic compound containing a thiazole ring substituted with an ethyl group. While the broader class of thiazoles is widely recognized for its contribution to the flavor profiles of various foods, this compound and its isomers are particularly significant.[1] They are known for imparting desirable nutty, roasted, savory, and sometimes green or meaty aroma notes.[2][3] The perception of these flavors is not through taste buds but is detected by the sense of smell, where the nose sends signals to the brain, allowing for the perception of subtle smoky, meaty, or nutty notes.[1] The presence and concentration of these compounds are critical in defining the characteristic aroma of thermally processed foods such as cooked meats, coffee, and baked goods. This guide provides an in-depth exploration of the natural occurrence of this compound in food, the chemical pathways responsible for its formation, and the analytical methodologies for its detection and quantification.

Part 1: Natural Occurrence and Concentration

This compound and its related compounds are naturally formed during the heating of raw food materials. Their presence has been confirmed in a wide array of products, where they contribute significantly to the overall sensory experience. The formation is intrinsically linked to thermal processing, such as roasting, frying, and baking.

Key food categories where this compound and its isomers are found include:

-

Roasted Coffee: Coffee is a primary example where thiazoles are generated during the roasting of green coffee beans.[4][5][6] The Maillard reaction and Strecker degradation of precursor molecules, including amino acids, sugars, and sulfur-containing compounds, lead to a complex mixture of volatile compounds, including various thiazoles that define the characteristic coffee aroma.[7][8]

-

Cooked Meats: The savory, roasted aroma of cooked beef, chicken, and pork is partly attributable to the formation of thiazoles.[2][3] For instance, 4-ethyl-2-methylthiazole has been identified in boiled beef and chicken, contributing sweet, popcorn-like, and roasted notes.[3]

-

Fermented Products: While primarily formed through thermal reactions, some thiazoles can be associated with fermented foods, often due to the metabolic activities of microorganisms or subsequent heating steps.[9][10] Microorganisms can produce a vast array of volatile compounds that define the flavor of products like sour soups and soy sauce.[10][11]

-

Other Thermally Processed Foods: The compound has also been noted in products like roasted sesame seed oil and red raspberries.[2]

The concentration of these compounds can vary widely depending on the food matrix, precursor availability, and processing conditions (temperature, time, pH).

Table 1: Occurrence of Key Thiazoles in Various Food Products

| Food Product | Compound | Reported Flavor Contribution | Reference(s) |

|---|---|---|---|

| Cooked Beef | 2-Ethyl-4-methylthiazole | Nutty, savory, meaty | [2] |

| Cooked Chicken | 2-Ethyl-4-methylthiazole | Nutty, savory, meaty | [2][3] |

| Cooked Pork | 2-Ethyl-4-methylthiazole | Nutty, savory, meaty | [2] |

| Coffee (Arabica & Robusta) | 4-Ethyl-2-methylthiazole | Nutty, coffee-like | [4][5][6] |

| Boiled Beef Broth | 4-Ethyl-2-methylthiazole | Popcorn, basmati, barley, sweet | [3] |

| Fried Chicken | 4-Ethyl-2-methylthiazole | Popcorn, basmati, biscuit, roasting skin |

| Nuts & Breakfast Cereals | 4-Methylthiazole | Green, nutty, roasted meat |[5] |

Part 2: Mechanisms of Formation

The formation of this compound in food is predominantly a result of non-enzymatic browning, specifically the Maillard reaction and the subsequent Strecker degradation of amino acids.[12][13]

The Maillard Reaction Pathway

The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[13] It is the fundamental process responsible for the color, aroma, and flavor of many cooked foods. The reaction can be broadly divided into three stages:

-

Initial Stage: A reducing sugar (e.g., glucose) reacts with an amino acid to form an unstable Schiff base, which then cyclizes to a glycosylamine. This product subsequently undergoes an Amadori rearrangement to form a more stable ketosamine, known as an Amadori product.

-

Intermediate Stage: The Amadori products undergo dehydration and fragmentation to form highly reactive dicarbonyl compounds, such as glyoxal, methylglyoxal, and diacetyl.[8]

-

Final Stage: These reactive intermediates polymerize to form brown nitrogenous polymers and melanoidins, and also react with other compounds, such as amino acids and sulfur donors, to produce a wide array of volatile flavor compounds.[13]

Thiazole formation occurs in the final stage. It requires a sulfur source, typically the sulfur-containing amino acid cysteine. Cysteine degrades during heating to release hydrogen sulfide (H₂S). This H₂S then reacts with the dicarbonyl intermediates from the Maillard reaction and an ammonia source (from amino acid degradation) in a condensation reaction to form the thiazole ring.

Sources

- 1. adv-bio.com [adv-bio.com]

- 2. 2-ethyl-4-methyl thiazole, 15679-12-6 [thegoodscentscompany.com]

- 3. Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Showing Compound 4-Ethyl-2-methylthiazole (FDB000927) - FooDB [foodb.ca]

- 5. Showing Compound 4-Methylthiazole (FDB011116) - FooDB [foodb.ca]

- 6. Showing Compound 2-Ethyl-4-methylthiazole (FDB000926) - FooDB [foodb.ca]

- 7. mdpi.com [mdpi.com]

- 8. Effect of organic acid-soaking and sonication on the formation of volatile compounds and α-dicarbonyl compounds in Robusta coffee - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synergistic Fermentation with Functional Microorganisms Improves Safety and Quality of Traditional Chinese Fermented Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of post-fermentation on the flavor compounds formation in red sour soup - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fs.ntou.edu.tw [fs.ntou.edu.tw]

- 13. Maillard reaction - Wikipedia [en.wikipedia.org]

A Technical Guide to the Elucidation and Engineering of 4-Ethylthiazole Biosynthesis in Microorganisms

Authored For: Researchers, Scientists, and Drug Development Professionals Field: Synthetic Biology & Metabolic Engineering Abstract: 4-Ethylthiazole is a volatile heterocyclic compound of significant interest due to its characteristic nutty and roasted aroma, making it a valuable component in the flavor and fragrance industries. While its chemical synthesis is well-established, its natural biosynthetic pathway in microorganisms remains largely uncharacterized. This guide diverges from a description of a known pathway to instead provide a comprehensive, technically-grounded roadmap for its elucidation and subsequent engineering in microbial hosts. We will first establish a foundational understanding of known thiazole biosynthesis, focusing on the thiamin (Vitamin B1) precursor pathways. Subsequently, we will present a series of hypotheses for the biosynthesis of this compound, supported by detailed, self-validating experimental workflows for precursor identification, enzyme discovery, and analytical characterization. Finally, this guide will outline advanced metabolic engineering strategies to construct and optimize a microbial cell factory for the de novo production of this compound, transforming a model organism into a platform for sustainable and controlled synthesis.

Part 1: Foundational Principles of Thiazole Ring Biosynthesis

A logical investigation into the formation of this compound must begin with a thorough understanding of nature's established methods for constructing the thiazole ring. The most well-documented examples are the pathways for the biosynthesis of the thiazole moiety of thiamin, which, despite converging on a similar chemical scaffold, diverge significantly between prokaryotes and eukaryotes.

The Prokaryotic Thiamin-Thiazole Pathway

In many bacteria, such as Escherichia coli and Bacillus subtilis, the formation of the thiamin thiazole, 5-(2-hydroxyethyl)-4-methylthiazole phosphate (HET-P), is a complex, multi-enzyme process.[1] The pathway involves an intricate oxidative condensation of three primary substrates: 1-deoxy-D-xylulose-5-phosphate (DXP), glycine (or tyrosine in some organisms), and cysteine.[2][3] This synthesis requires the coordinated action of several enzymes encoded by the thi operon, most notably thiazole synthase (ThiG), which acts as the central scaffold, along with ThiS, ThiF, ThiH, and IscS.[4] Cysteine provides the sulfur atom and one carbon (C2), DXP provides a five-carbon unit, and glycine provides the N3 and C4 atoms of the ring.

The Eukaryotic & Archaeal Thiamin-Thiazole Pathway

In contrast, eukaryotes like the yeast Saccharomyces cerevisiae and archaea employ a markedly different and more direct strategy.[1] This pathway relies on a single, remarkable enzyme known as THI4.[2][5] The precursors for this reaction are Nicotinamide Adenine Dinucleotide (NAD), glycine, and a sulfur source.[2][6] NAD provides the five-carbon sugar backbone, glycine contributes a C-N unit, and the sulfur is donated by a cysteine residue within the THI4 active site itself.[7] This mechanism renders THI4 a "suicide enzyme" in many species, as the cysteine is converted to dehydroalanine, inactivating the enzyme after a single catalytic turnover.[7]

However, non-suicidal, truly catalytic THI4 homologs have been discovered in some prokaryotes and archaea. These variants utilize free sulfide as the sulfur donor instead of an internal cysteine residue, a feature of significant interest for metabolic engineering applications.[7][8]

Part 2: A Proposed Biosynthetic Route for this compound

The structure of this compound (C₅H₇NS) is simpler than the thiamin thiazole, lacking the C5 hydroxyethyl group and featuring a C4 ethyl group instead of a methyl group. This structural difference is the critical starting point for formulating a biosynthetic hypothesis.

Hypothetical Precursor Analysis

By analogy to the known pathways, we can dissect the this compound structure to propose its constituent building blocks:

-

Sulfur and N3 Atom: Cysteine is the most conserved and logical donor for the sulfur atom and the adjacent C2-H group.

-

C4, C5, and Ethyl Group Carbons: This C4 fragment is the primary unknown. The standard thiamin pathway uses a C5 sugar (from DXP or NAD) and a C2 unit (glycine). To form an ethyl group at C4, the cell would require a different set of carbon donors. A plausible hypothesis involves the condensation of a C3 and a C2 precursor.

-

Hypothesis A: Condensation of 2-aminobutanoate (a C4 amino acid) with a sulfur donor. This is less likely as it doesn't readily explain the C2 position of the ring.

-

Hypothesis B (More Plausible): Condensation of 2-oxobutanoate (a C4 alpha-keto acid, an intermediate in isoleucine biosynthesis) with cysteine . This route is attractive as it provides the necessary carbon skeleton and reactive functional groups for cyclization and subsequent aromatization.

-

This guide will proceed based on the more chemically plausible Hypothesis B .

Proposed Enzymatic Logic

The condensation of 2-oxobutanoate and cysteine to form this compound would likely require a novel synthase, potentially a homolog of ThiG or THI4, adapted to accept these different substrates. The reaction could proceed through a series of steps: (1) Formation of an imine between the cysteine amine and the keto group of 2-oxobutanoate, (2) Thioester formation and subsequent cyclization, and (3) Dehydration/oxidation to form the aromatic thiazole ring.

Part 3: Experimental Workflow for Pathway Validation and Engineering

To move from hypothesis to proven pathway, a rigorous, multi-stage experimental plan is required. This workflow is designed to be self-validating, where the results of each stage inform the design of the next.

Stage 1: Precursor Identification via Isotope Labeling

The primary objective is to unequivocally identify the metabolic origin of the carbon atoms in this compound. This is achieved by feeding a producing organism with stable isotope-labeled precursors and analyzing the mass incorporation into the final product using mass spectrometry.

Experimental Protocol: ¹³C-Labeling Study

-

Organism Selection: Choose a microorganism known to produce this compound (e.g., specific strains of Bacillus subtilis or Saccharomyces cerevisiae used in food fermentation) or a model organism engineered with candidate genes.

-

Culture Preparation: Grow the organism in a defined minimal medium to ensure all carbon sources are known and controlled.

-

Precursor Feeding: Divide the culture into several parallel experiments. To each, add a specific ¹³C-labeled precursor. The choice of precursors is critical for testing our hypothesis.

-

Control: Unlabeled medium.

-

Test 1 (Sulfur/N Source): Uniformly labeled L-cysteine ([U-¹³C₃]-L-Cysteine).

-

Test 2 (Hypothesis B): Uniformly labeled 2-oxobutanoate ([U-¹³C₄]-2-oxobutanoate).

-

Test 3 (Negative Control): Uniformly labeled glucose ([U-¹³C₆]-Glucose) to trace general metabolic flux.

-

-

Fermentation: Incubate the cultures under conditions known to promote this compound production.

-

Analyte Extraction: At the end of the fermentation, extract volatile and semi-volatile compounds from the culture medium using liquid-liquid extraction (e.g., with dichloromethane) or solid-phase microextraction (SPME).

-

GC-MS Analysis: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS). Monitor the mass spectrum of the this compound peak (unlabeled m/z = 113.04).

-

Data Interpretation:

-

If Hypothesis B is correct, feeding [U-¹³C₄]-2-oxobutanoate should result in a mass shift of +4 (m/z = 117).

-

Feeding [U-¹³C₃]-L-Cysteine should result in a mass shift of +1 (m/z = 114), assuming only the C2 atom is incorporated.

-

The pattern of labeling from [U-¹³C₆]-Glucose can help confirm the metabolic origin of the precursors themselves.

-

Stage 2: Metabolic Engineering for De Novo Production

Once the precursors are confirmed, the next stage is to engineer a tractable host organism, like E. coli or S. cerevisiae, for production. This involves both enhancing the supply of precursors and introducing the necessary biosynthetic enzyme(s).

Strategy: Precursor Supply Enhancement & Pathway Introduction

-

Host Selection: E. coli is an excellent choice due to its well-understood metabolism and vast genetic toolkit.

-

Precursor Pathway Upregulation: The intracellular pools of 2-oxobutanoate and L-cysteine must be increased. This is a classic metabolic engineering challenge addressed by overexpressing key enzymes and removing competing pathways.

| Target Precursor | Gene(s) for Overexpression (E. coli) | Rationale |

| L-Cysteine | cysE (serine O-acetyltransferase), cysK (O-acetylserine (thiol)-lyase) | Overexpression of the terminal two enzymes in the cysteine biosynthetic pathway to increase flux from serine. |

| 2-Oxobutanoate | ilvA (threonine deaminase) | This enzyme directly converts L-threonine to 2-oxobutanoate. Overexpression will pull flux from the cellular threonine pool. |

| L-Threonine | thrA, thrB, thrC (aspartate pathway) | Upregulate the entire threonine biosynthesis pathway to provide sufficient substrate for IlvA. |

-

Biosynthetic Gene Introduction: The hypothetical synthase gene must be introduced. Since it is unknown, a bioprospecting or directed evolution approach is necessary:

-

Bioprospecting: Identify homologs of ThiG or THI4 from organisms known to produce alkylthiazoles. Synthesize and clone these genes into an expression plasmid under the control of an inducible promoter (e.g., T7 or araBAD).

-

Directed Evolution: Use an existing thiazole synthase (e.g., a catalytic THI4) as a template. Create a mutant library and screen for activity on 2-oxobutanoate and cysteine using a high-throughput colorimetric or fluorescent assay.

-

-

Strain Construction & Fermentation: Transform the engineered E. coli (with upregulated precursor pathways) with the plasmid containing the candidate synthase gene. Induce gene expression and perform shake-flask fermentations, analyzing the output via GC-MS.

Part 4: Analytical Methodologies for Quantification

Accurate quantification is essential for evaluating strain performance and optimizing production. Gas Chromatography is the method of choice for volatile compounds like this compound.

Protocol: GC-MS Quantification of this compound

-

Sample Preparation:

-

Take a 1 mL aliquot of the fermentation broth.

-

Add a known concentration of an appropriate internal standard (e.g., 4-methylthiazole or a deuterated analog of the target molecule).

-

Perform liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether (MTBE), vortexing for 1 minute, and centrifuging at 5,000 x g for 5 minutes.

-

Carefully transfer the upper organic layer to a clean GC vial.

-

-

Instrumentation and Conditions:

-

System: Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.

-

Injection: 1 µL splitless injection at 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: Hold at 250°C for 5 minutes.

-

-

MS Method: Use Selective Ion Monitoring (SIM) for maximum sensitivity and specificity.

-

Target Ions (this compound): m/z 113 (molecular ion), 86, 59.

-

Internal Standard Ions: Monitor appropriate ions for the chosen standard.

-

-

-

Calibration and Quantification:

-

Prepare a calibration curve by spiking known concentrations of pure this compound standard into a blank culture medium and performing the same extraction procedure.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against concentration.

-

Calculate the concentration in unknown samples by interpolating from this curve. This ratiometric approach corrects for variations in extraction efficiency and injection volume.

-

Conclusion

While the precise biosynthetic pathway of this compound in microorganisms is not yet published, this guide provides a robust and scientifically-grounded framework for its discovery and subsequent exploitation. By leveraging foundational knowledge of thiamin biosynthesis, proposing testable hypotheses, and employing systematic experimental workflows, researchers can successfully elucidate this novel pathway. The integration of isotope labeling, targeted metabolic engineering, and precise analytical chemistry creates a powerful pipeline to not only understand the natural synthesis of this valuable aroma compound but also to develop sustainable, high-titer microbial production platforms for the flavor, fragrance, and chemical industries.

References

-

Chatterjee, A., et al. (2006). Biosynthesis of the Thiamin Thiazole in Eukaryotes: The Conversion of NAD to an Advanced Intermediate. Journal of the American Chemical Society.

-

Jurgenson, C. T., et al. (2009). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Annual Review of Biochemistry.

-

Wikipedia. (Accessed 2024). Thiamine.

-

Hazra, A. B., et al. (2012). The biosynthesis of the thiazole phosphate moiety of thiamin (vitamin B1). H1 Connect.

-

Kowalska, E., & Kozik, A. (2008). The pathways of thiamin biosynthesis in yeasts. The major intermediates... ResearchGate.

-

IUBMB Enzyme Nomenclature. (Accessed 2024). EC 2.4.2.59.

-

KEGG COMPOUND Database. (Accessed 2024). C20784.

-

Chatterjee, A., et al. (2007). Thiamin Biosynthesis in Eukaryotes: Characterization of the Enzyme Bound Product of Thiazole Synthase from Saccharomyces cerevisiae and Its Implications in Thiazole Biosynthesis. Journal of the American Chemical Society.

-

Hanson, A. D., et al. (2018). Parts-Prospecting for a High-Efficiency Thiamin Thiazole Biosynthesis Pathway. Plant Physiology.

Sources

- 1. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the Thiamin Thiazole in Eukaryotes: The Conversion of NAD to an Advanced Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiamine - Wikipedia [en.wikipedia.org]

- 4. The biosynthesis of the thiazole p ... | Article | H1 Connect [archive.connect.h1.co]

- 5. researchgate.net [researchgate.net]

- 6. Thiamin Biosynthesis in Eukaryotes: Characterization of the Enzyme Bound Product of Thiazole Synthase from Saccharomyces cerevisiae and Its Implications in Thiazole Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Parts-Prospecting for a High-Efficiency Thiamin Thiazole Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EC 2.4.2.59 [iubmb.qmul.ac.uk]

A Spectroscopic Guide to 4-Ethylthiazole: Elucidating Molecular Structure

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Ethylthiazole, a heterocyclic compound of interest in flavor chemistry and as a building block in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization and quality control. We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to fully characterize the structure of this compound.

Introduction to this compound and Spectroscopic Characterization

This compound (C₅H₇NS) is an aromatic heterocyclic compound with a molecular weight of 113.18 g/mol .[1] Its structure consists of a five-membered thiazole ring substituted with an ethyl group at the 4-position. The precise confirmation of this structure is paramount for its application and is achieved through a combination of modern spectroscopic methods. Each technique provides a unique piece of the structural puzzle: NMR spectroscopy reveals the carbon-hydrogen framework, IR spectroscopy identifies the functional groups and bonding, and mass spectrometry determines the molecular weight and fragmentation pattern. A thorough understanding of these techniques is essential for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Proton (¹H) NMR Spectroscopy of this compound

In ¹H NMR spectroscopy, the chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) of each signal provide detailed information about the electronic environment, the number of neighboring protons, and the relative number of protons, respectively.

Expected ¹H NMR Data:

While a publicly available, experimentally verified high-resolution spectrum for this compound is not readily accessible, we can predict the spectrum with a high degree of confidence based on the known chemical shifts of similar thiazole derivatives and the principles of NMR spectroscopy. The expected signals are for the two protons on the thiazole ring and the five protons of the ethyl group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 (thiazole ring) | ~8.7 | Doublet (d) | ~2.0 | 1H |

| H-5 (thiazole ring) | ~7.1 | Doublet (d) | ~2.0 | 1H |

| -CH₂- (ethyl group) | ~2.8 | Quartet (q) | ~7.5 | 2H |

| -CH₃ (ethyl group) | ~1.3 | Triplet (t) | ~7.5 | 3H |

Causality Behind the Predicted Chemical Shifts and Multiplicities:

-

H-2 and H-5 Protons: The protons on the thiazole ring are in an aromatic environment and are deshielded, hence their expected downfield chemical shifts. The H-2 proton is adjacent to both the sulfur and nitrogen atoms, leading to a more significant downfield shift compared to the H-5 proton.[2] The small coupling constant (~2.0 Hz) is characteristic of a four-bond coupling in a five-membered aromatic ring.

-

Ethyl Group Protons: The methylene (-CH₂-) protons are adjacent to the aromatic ring, which deshields them to a degree, placing their signal around 2.8 ppm. They are split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4). The methyl (-CH₃) protons are further from the ring and are therefore more shielded, appearing upfield at approximately 1.3 ppm. Their signal is split into a triplet by the two adjacent methylene protons (n+1 = 2+1 = 3).[3]

Carbon-¹³ (¹³C) NMR Spectroscopy of this compound

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 (thiazole ring) | ~152 |

| C-4 (thiazole ring) | ~150 |

| C-5 (thiazole ring) | ~112 |

| -CH₂- (ethyl group) | ~22 |

| -CH₃ (ethyl group) | ~15 |

Rationale for Predicted Chemical Shifts:

-

Thiazole Ring Carbons: The carbons within the aromatic thiazole ring are deshielded and appear in the downfield region of the spectrum (110-160 ppm). C-2, being situated between two heteroatoms, is expected to be the most deshielded. C-4, bearing the ethyl substituent, will also be significantly downfield. C-5 is anticipated to be the most upfield of the ring carbons.[4]

-

Ethyl Group Carbons: The aliphatic carbons of the ethyl group are shielded and will appear in the upfield region of the spectrum (< 30 ppm).

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR data necessitates meticulous sample preparation and instrument setup.

Protocol 1: NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Weigh approximately 5-25 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's signals. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[5]

-

Ensure the final sample height in the NMR tube is approximately 4-5 cm.[5]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.[5]

-

Acquire the ¹H NMR spectrum. For a sufficiently concentrated sample, 16-64 scans are typically adequate.[5]

-

For the ¹³C NMR spectrum, a larger number of scans will be required due to the lower sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Expected Characteristic IR Absorptions for this compound:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100–3000 | C-H stretch | Aromatic (Thiazole ring) |

| 3000–2850 | C-H stretch | Aliphatic (Ethyl group) |

| ~1600 and ~1500 | C=C and C=N stretch | Thiazole ring skeletal vibrations |

| 1470–1450 | C-H bend | -CH₂- (scissoring) |

| 1380–1365 | C-H bend | -CH₃ (symmetric bending) |

| ~800-600 | C-S stretch | Thiazole ring |

Interpretation of Expected Peaks:

-

C-H Stretching: The presence of both aromatic and aliphatic C-H bonds will give rise to distinct stretching vibrations just above and below 3000 cm⁻¹, respectively.[6]

-

Ring Vibrations: The thiazole ring will exhibit characteristic skeletal vibrations due to the stretching of the C=C and C=N bonds, typically appearing in the 1600-1400 cm⁻¹ region.[7]

-

Aliphatic Bending: The bending vibrations of the C-H bonds in the ethyl group will be visible in the 1470-1365 cm⁻¹ range.[6]

-

C-S Stretching: The C-S bond vibration is often weak and falls in the fingerprint region, but it is a key feature of the thiazole moiety.

Experimental Protocol for IR Analysis (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining IR spectra of liquid samples.

Protocol 2: ATR-FTIR Analysis

-

Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber can then be analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a "fingerprint" of the molecule's structure.

Analysis of the Mass Spectrum of this compound

The mass spectrum of this compound is available in the NIST Chemistry WebBook.[1]

Key Peaks in the EI Mass Spectrum:

| m/z | Proposed Fragment | Significance |

| 113 | [C₅H₇NS]⁺˙ | Molecular Ion (M⁺˙) |

| 98 | [M - CH₃]⁺ | Loss of a methyl radical |

| 85 | [C₄H₃S]⁺ | Loss of HCN from the [M-CH₃]⁺ fragment |

Interpretation of the Fragmentation Pattern:

-

Molecular Ion (m/z 113): The peak at m/z 113 corresponds to the intact molecule with one electron removed, confirming the molecular weight of this compound.[1]

-

Loss of a Methyl Radical (m/z 98): A common fragmentation pathway for ethyl-substituted aromatic compounds is the benzylic cleavage, which involves the loss of a methyl radical (•CH₃) to form a stable cation. The peak at m/z 98 is consistent with this fragmentation.[8]

-

Further Fragmentation (m/z 85): The subsequent loss of hydrogen cyanide (HCN) from the thiazole ring is a characteristic fragmentation for this class of compounds, leading to the peak at m/z 85.

M [label=<

[C₅H₇NS]⁺˙ m/z = 113 (Molecular Ion)

];

F1 [label=<

[C₄H₄NS]⁺ m/z = 98

];

F2 [label=<

[C₄H₃S]⁺ m/z = 85

];

M -> F1 [label="- •CH₃"]; F1 -> F2 [label="- HCN"]; } END_DOT Caption: Proposed fragmentation pathway for this compound in EI-MS.

Safety and Handling

This compound and related thiazole compounds are often flammable liquids and may cause skin and eye irritation. Standard laboratory safety precautions should be followed.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

References

-

Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. Available at: [Link]

-

NIST. (n.d.). 4-Ethyl-1,3-thiazole. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Płonka, W., et al. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 26(11), 3192. Available at: [Link]

Sources

- 1. 4-Ethyl-1,3-thiazole [webbook.nist.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies [mdpi.com]

- 8. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Toxicological Profile and Safety of 4-Ethylthiazole

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylthiazole, a heterocyclic compound with the molecular formula C₅H₇NS, is utilized in the flavor and fragrance industry and serves as a building block in chemical synthesis. A thorough understanding of its toxicological profile is paramount for ensuring its safe handling and use. This technical guide provides a comprehensive analysis of the available safety data, toxicokinetics, and potential hazards associated with this compound. In the absence of extensive direct studies on this compound, this guide synthesizes information from structurally related alkylthiazoles and the broader class of thiazole derivatives to provide a robust assessment. It delves into the metabolic pathways of alkylthiazoles, which are crucial for understanding the mechanisms of potential toxicity. Furthermore, this guide details standardized experimental protocols for toxicological evaluation, offering a framework for future research and ensuring scientific rigor in safety assessments.

Introduction to this compound

This compound is a colorless to pale yellow liquid characterized by a nutty, green odor. Its chemical structure consists of a five-membered thiazole ring substituted with an ethyl group at the fourth position. This compound is found naturally in some foods, such as coffee, and is also synthesized for commercial use.[1] Due to its sensory properties, it is primarily used as a flavoring agent in food products and as a fragrance ingredient. Its role as a chemical intermediate means it is also handled in industrial and research settings, necessitating a clear understanding of its potential impact on human health and the environment.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption and Distribution: Given its relatively low molecular weight and lipophilic character, this compound is expected to be readily absorbed following oral, dermal, and inhalation exposure. Following absorption, it is likely to be distributed throughout the body.

Metabolism: The metabolism of 4-alkylthiazoles is a critical determinant of their toxicity. The primary site of metabolism is the liver, where cytochrome P450 (CYP) enzymes play a central role.[2]

-

Oxidation: The ethyl group on the thiazole ring is a likely site for oxidative metabolism, potentially forming alcohols, ketones, or carboxylic acids.

-

Ring Oxidation and Cleavage: The thiazole ring itself can undergo oxidation. This can lead to the formation of reactive metabolites, such as epoxides, through CYP-mediated reactions.[2] These epoxides are electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, which is a key mechanism of toxicity for many heterocyclic compounds. Ring cleavage can also occur, yielding fragments like alpha-diketones and thioamides.[3] Some thioamide metabolites have been associated with nephrotoxicity.[3] A proposed metabolic pathway for thiazole ring opening involves initial sulfur oxidation, followed by epoxidation of the C4-C5 bond, leading to ring opening and further oxidative desulfation.[4]

Excretion: Metabolites of this compound are expected to be more water-soluble than the parent compound, facilitating their excretion, primarily through the urine.

Caption: Proposed metabolic pathway of this compound.

Acute Toxicity

Acute toxicity refers to the adverse effects occurring after a single or multiple doses within 24 hours.[5]

| Endpoint | Result | Classification | Source |

| Oral LD50 (Rat) | 540 mg/kg (for 2-ethyl-4-methylthiazole) | Harmful if swallowed | The Good Scents Company[6] |

| Skin Irritation | May cause irritation | Skin Irritant | Thermo Fisher Scientific[7] |

| Eye Irritation | Causes serious eye irritation | Eye Irritant | Thermo Fisher Scientific[7] |

| Inhalation | May cause respiratory irritation | Respiratory Irritant | Thermo Fisher Scientific[7] |

Expertise & Experience Insights: The oral LD50 value for the closely related 2-ethyl-4-methylthiazole suggests moderate acute toxicity. The primary acute hazards associated with this compound and similar alkylthiazoles are irritation to the skin, eyes, and respiratory tract.[7] These effects are likely due to the chemical properties of the molecule, which can disrupt cell membranes and cause local inflammation upon contact.

Sub-chronic and Chronic Toxicity

Sub-chronic (repeated exposure for a part of the lifespan) and chronic (repeated exposure for a major part of the lifespan) toxicity data for this compound are not available. However, studies on other thiazole derivatives provide some indications. For example, chronic exposure to some benzothiazole derivatives has been linked to effects on the thyroid.[8] A one-year toxicity study of Oltipraz, a dithiolethione derivative containing a pyrazinyl group, in rats and dogs showed effects on the liver, as well as changes in clinical chemistry and hematology parameters at higher doses.[9]

Expertise & Experience Insights: The lack of long-term toxicity data for this compound is a significant data gap. Based on the metabolism of alkylthiazoles, the liver and kidneys would be the primary organs of concern for repeated dose toxicity. The potential for bioactivation to reactive metabolites suggests that cumulative damage could occur with prolonged exposure.

Genotoxicity and Carcinogenicity

Genotoxicity: There is no direct data on the genotoxicity of this compound. However, a safety assessment of the structurally similar 4-methyl-5-thiazoleethanol concluded that it is not genotoxic.[10] Studies on other thiazole derivatives have shown mixed results. Some benzothiazoles have been shown to induce DNA damage in vitro, while others were not genotoxic.[11] The genotoxicity of these compounds can be influenced by the specific substituents on the thiazole ring and their metabolic activation.

Carcinogenicity: No carcinogenicity studies have been conducted on this compound. A study on 4-(5-nitro-2-furyl)thiazole in rats showed evidence of carcinogenicity, with the induction of mammary fibroadenomas and forestomach squamous cell carcinomas.[12] However, the presence of the nitro-furyl group, a known structural alert for carcinogenicity, is a significant confounding factor. A study on 4-methylimidazole, another five-membered heterocyclic compound, found it to be carcinogenic in mice, inducing alveolar/bronchiolar adenoma and carcinoma.[13][14]

Expertise & Experience Insights: The potential for this compound to be genotoxic or carcinogenic is unclear. The metabolic activation to reactive epoxides is a theoretical concern for genotoxicity. However, the lack of genotoxicity in a closely related compound is reassuring.[10] Long-term carcinogenicity bioassays would be required to definitively assess this endpoint.

Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental toxicity of this compound is not available. A safety assessment of 4-methyl-5-thiazoleethanol found no data but concluded that the systemic exposure is below the Threshold of Toxicological Concern (TTC) for reproductive toxicity for a Cramer Class III material.[10]

Expertise & Experience Insights: The absence of data in this area is a critical knowledge gap, particularly if human exposure is widespread or occurs in sensitive populations. Standardized reproductive and developmental toxicity screening tests, such as those outlined in OECD guidelines, would be necessary to evaluate these potential hazards. Developmental toxicity refers to adverse effects on the developing organism that can result from exposure before conception, during fetal development, or postnatally.[15][16][17]

Safety Data and Hazard Communication

Occupational Exposure Limits: No specific occupational exposure limits (OELs) have been established for this compound.

Handling Precautions: Based on the available data, the following handling precautions are recommended:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

First Aid Measures:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.

-

Ingestion: Do NOT induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person.

Experimental Protocols

To address the data gaps for this compound, a structured toxicological evaluation following standardized guidelines is necessary. The following provides an overview of key experimental protocols based on OECD Test Guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD TG 420) This method is used to assess the acute oral toxicity of a substance and allows for its classification.[18]

-

Principle: A stepwise procedure is used with a small number of animals per step. The substance is administered at one of four fixed dose levels (5, 50, 300, and 2000 mg/kg). The outcome of each step determines the next step.

-

Animals: Typically, young adult female rats are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered by gavage.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

-

Endpoint: The test allows for the identification of the dose that causes evident toxicity but not lethality, and the dose that causes lethality. This information is used for hazard classification.

Caption: Workflow for OECD TG 420 (Acute Oral Toxicity).

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439) This in vitro test is used to predict the skin irritation potential of a chemical.[5][19][20]

-

Principle: A reconstructed human epidermis (RhE) model is treated topically with the test substance. Cell viability is measured to determine the extent of damage.

-

Test System: Commercially available RhE models (e.g., EpiDerm™, EpiSkin™).

-

Procedure:

-

The test substance is applied to the surface of the RhE tissue.

-

After a defined exposure period (e.g., 60 minutes), the substance is removed by rinsing.

-

The tissues are incubated for a post-exposure period (e.g., 42 hours).

-

Cell viability is determined using a colorimetric assay (e.g., MTT assay).

-

-

Endpoint: If the mean tissue viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant (UN GHS Category 2).

Reproductive/Developmental Toxicity Screening Test (OECD TG 421) This screening test provides initial information on potential effects on reproduction and development.[12][17]

-

Principle: The test substance is administered to male and female rats before, during, and after mating. The effects on fertility, pregnancy, maternal behavior, and offspring development are assessed.

-

Animals: Sexually mature male and female rats.

-

Procedure:

-

Males are dosed for a minimum of four weeks (including two weeks pre-mating).

-

Females are dosed throughout the study (approximately 63 days).

-

Animals are mated, and pregnant females are allowed to litter and nurse their pups.

-

Observations include mating performance, fertility, gestation length, litter size, pup viability, and pup growth.

-

-

Endpoint: The study provides information on potential adverse effects on male and female reproductive performance and the development of the F1 generation.

Conclusion

The toxicological profile of this compound is not fully characterized, with significant data gaps in sub-chronic and chronic toxicity, carcinogenicity, and reproductive/developmental toxicity. The available data and information from structurally related compounds suggest that this compound has moderate acute oral toxicity and is an irritant to the skin, eyes, and respiratory system. The primary toxicological concern stems from its metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites. These metabolites have the potential to cause cellular damage through covalent binding to macromolecules.

For professionals in research and drug development, it is crucial to handle this compound with appropriate safety precautions to minimize exposure. Further toxicological testing, following standardized protocols such as those from the OECD, is essential to fill the existing data gaps and provide a more complete and definitive safety assessment of this compound.

References

-

EFSA Journal. (2007). Opinion of the Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in contact with Food (AFC) on a request from the Commission related to Flavouring Group Evaluation 21: Thiazoles, thiophene, thiazoline and thienyl derivatives from chemical group 29. EFSA Journal, 455, 60-76. [Link]

-

Flavor and Extract Manufacturers Association. (n.d.). 4-METHYLTHIAZOLE. Retrieved from [Link]

-

Ye, Q., et al. (2014). Application of the SOS/umu test and high-content in vitro micronucleus test to determine genotoxicity and cytotoxicity of nine benzothiazoles. Environmental and Molecular Mutagenesis, 55(9), 745-754. [Link]

-

The Good Scents Company. (n.d.). 2-ethyl-4-methyl thiazole. Retrieved from [Link]

-

Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. Food and Chemical Toxicology, 144, 111530. [Link]

-